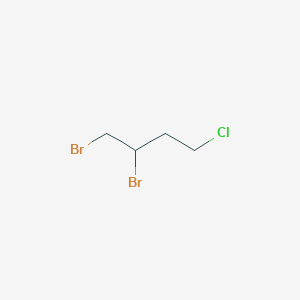

1,2-Dibromo-4-chlorobutane

Description

Contextualization of Halogenated Alkanes in Organic Chemistry

Halogenated alkanes, organic compounds containing one or more halogen atoms, are fundamental building blocks in the field of organic chemistry. Their importance stems from the carbon-halogen bond, which imparts a unique reactivity profile to the molecule. The electronegativity of the halogen atom creates a polar bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a wide array of chemical transformations, including substitution and elimination reactions.

The presence of multiple halogen atoms, as seen in polyhalogenated alkanes, further diversifies their chemical behavior and applications. These compounds are extensively used as solvents, refrigerants, and, most importantly, as intermediates in the synthesis of a vast range of more complex molecules. Their utility in forming new carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for synthetic chemists.

Significance of 1,2-Dibromo-4-chlorobutane as a Distinct Structural Motif

This compound (C₄H₇Br₂Cl) is a polyhalogenated alkane distinguished by the specific arrangement of its halogen substituents. The vicinal dibromo- functionality at positions 1 and 2, combined with a chlorine atom at the 4-position, creates a molecule with multiple reactive sites. This distinct structural motif allows for selective and sequential chemical modifications, making it a valuable intermediate in targeted organic synthesis.

The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds is a key feature. Generally, the C-Br bond is more labile and thus more susceptible to nucleophilic substitution than the C-Cl bond. This enables chemists to selectively react at the brominated positions while leaving the chlorinated site intact for subsequent transformations. This controlled reactivity is crucial for the construction of complex molecular architectures.

The primary method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) to 4-chloro-1-butene. This reaction typically proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of the bromine atoms across the double bond.

Overview of Academic Research Perspectives for Polyhalogenated Butanes

Academic research into polyhalogenated butanes is multifaceted, exploring their synthesis, reactivity, and application as precursors for a variety of functionalized molecules. researchgate.net A significant area of investigation is their use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govbenthamdirect.comijpsr.com The dihalo- functionality can be exploited to react with binucleophiles to form various ring systems. benthamdirect.com

Furthermore, polyhalogenated butanes are subjects of mechanistic studies to better understand reaction pathways, such as nucleophilic substitution and elimination reactions. researchgate.net Computational and theoretical studies are also employed to predict their reactivity and physical properties, aiding in the rational design of synthetic routes. researchgate.netaimspress.com Research also extends to their potential use in materials science, for example, in the preparation of specialized polymers and other advanced materials. sigmaaldrich.com The unique electronic and steric properties conferred by the halogen atoms continue to make polyhalogenated butanes a subject of active investigation in various branches of chemical science.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇Br₂Cl |

| Molecular Weight | 250.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 108963-23-1 |

Data sourced from PubChem and other chemical databases. nih.govchemspider.com

Table 2: Related Halogenated Butane (B89635) Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Halogen Substituents |

| 1-Bromo-4-chlorobutane (B103958) | C₄H₈BrCl | 171.46 | Br at C1, Cl at C4 |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Cl at C1, C4 |

| 2-Bromo-3-chlorobutane | C₄H₈BrCl | 171.46 | Br at C2, Cl at C3 |

| 1,2,3,4-Tetrachlorobutane | C₄H₆Cl₄ | 195.89 | Cl at C1, C2, C3, C4 |

This table provides a comparative look at related structures to highlight the diversity within this chemical class. sigmaaldrich.comsigmaaldrich.comucsb.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

108963-23-1 |

|---|---|

Molecular Formula |

C4H7Br2Cl |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

1,2-dibromo-4-chlorobutane |

InChI |

InChI=1S/C4H7Br2Cl/c5-3-4(6)1-2-7/h4H,1-3H2 |

InChI Key |

DAZXKDNMZIGPQQ-UHFFFAOYSA-N |

SMILES |

C(CCl)C(CBr)Br |

Canonical SMILES |

C(CCl)C(CBr)Br |

Synonyms |

1,2-DIBROMO-4-CHLOROBUTANE |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibromo 4 Chlorobutane

Direct Halogenation and Hydrohalogenation Routes

Direct halogenation and hydrohalogenation methods represent the most straightforward approaches to synthesizing 1,2-dibromo-4-chlorobutane, typically starting from unsaturated or chlorinated precursors.

Regioselective Addition of Halogens to Unsaturated Precursors

A key strategy for synthesizing this compound involves the sequential hydrohalogenation and bromination of 1,3-butadiene. The initial step is the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction can yield two primary products: 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product). libretexts.orglibretexts.org The reaction conditions, particularly temperature, can influence the product ratio. At lower temperatures (e.g., 0°C or below), the 1,2-addition product, 3-bromo-1-butene, is favored. libretexts.org

The subsequent step involves the bromination of the resulting bromobutene. The addition of bromine (Br₂) across the remaining double bond of 3-bromo-1-butene yields the target molecule, this compound. This electrophilic addition typically proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the bromine atoms.

Another related approach starts with 4-chloro-1-butene. The direct addition of bromine across the double bond of this precursor provides a direct route to this compound. This reaction is typically carried out in a solvent like dichloromethane (B109758) or carbon tetrachloride at temperatures ranging from 0 to 25°C. The yield for this method is reported to be in the range of 65-72%, with a purity of ≥95%.

| Precursor | Reagents | Key Conditions | Product(s) | Yield |

| 1,3-Butadiene | 1. HBr (1 equiv) 2. Br₂ | Low temperature for HBr addition | 3-Bromo-1-butene (intermediate), then this compound | Varies |

| 4-Chloro-1-butene | Br₂ (2.1 equiv) | Dichloromethane or Carbon Tetrachloride, 0-25°C, 2-4 hours | This compound | 65-72% |

Selective Bromination of Chlorinated Butanes

An alternative direct route involves the selective bromination of a saturated chlorinated butane (B89635), such as 1-chlorobutane (B31608). ontosight.ai This method often utilizes radical bromination conditions to achieve the desired regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a light source can facilitate the bromination. The reaction is typically performed in a non-polar solvent like carbon tetrachloride. This method offers a degree of control, with reported yields of 70-75% and good isomeric control, minimizing the formation of byproducts like 1,3-dibromo-4-chlorobutane.

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield | Isomer Control |

| 1-Chlorobutane | N-Bromosuccinimide (NBS) | AIBN, UV light (365 nm), 25°C, 8 hours | Carbon Tetrachloride | 70-75% | <3% 1,3-dibromo-4-chlorobutane |

Derivatization Strategies from Alternative Halogenated Compounds

Derivatization strategies offer alternative pathways to this compound, often providing greater control over the final structure through halogen exchange or functional group transformations.

Halogen Exchange Reactions for Controlled Halogen Placement

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to introduce specific halogens at desired positions. ncert.nic.in For instance, starting with a di- or tri-halogenated precursor, a nucleophilic halide source can be used to replace an existing halogen. While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided search results, the principle is a fundamental concept in organic synthesis. For example, a precursor like 1,2,4-tribromobutane (B1582172) could potentially undergo a selective exchange of one bromine atom for a chlorine atom using a suitable chloride salt. The success of such a reaction would depend heavily on the relative reactivity of the different carbon-halogen bonds and the reaction conditions.

Functional Group Transformations Employing Alkane Scaffolds

Another example involves the conversion of 4-chlorobutanol. The hydroxyl group can be converted to a bromine atom. A patented process describes the preparation of 1-bromo-4-chlorobutane (B103958) from 4-chlorobutanol by reacting it with bromine and phosphorus at low temperatures (around 0°C). google.com While this yields 1-bromo-4-chlorobutane, subsequent selective bromination at the 1 and 2 positions would be required to obtain the final product.

Process Optimization and Scalability Considerations in Laboratory Synthesis

For laboratory-scale synthesis, several factors must be considered to optimize the yield, purity, and safety of the process.

When considering the halogenation of alkenes like 4-chloro-1-butene, controlling the reaction temperature is crucial to minimize side reactions such as allylic bromination. The stoichiometry of the reagents, particularly the amount of bromine used, also needs to be carefully controlled to prevent over-bromination.

For radical bromination methods, the choice of initiator and its concentration, as well as the intensity of the light source, can significantly impact the reaction rate and selectivity. While effective, the use of N-bromosuccinimide can be more expensive than elemental bromine.

In terms of scalability, continuous-flow reactors offer significant advantages over traditional batch reactors for reactions like the bromination of 4-chloro-1-butene. Continuous-flow systems allow for better control of reaction parameters, such as temperature and mixing, leading to enhanced safety and higher yields (78-82%). The reduced exposure to hazardous reagents like bromine vapor is a major safety benefit. The throughput of such systems can be significantly higher, making them suitable for larger-scale production.

A comparative analysis of different methods highlights the trade-offs between yield, cost, scalability, and purity. While nucleophilic substitution offers high isomer purity, continuous-flow synthesis of the halogenation of an alkene appears to be the most cost-effective and scalable method.

| Method | Yield (%) | Relative Cost | Scalability | Isomer Purity (%) |

| Halogenation of Alkene | 65–72 | Moderate | Moderate | 95 |

| Nucleophilic Substitution | 58–63 | High | High | 98 |

| Radical Bromination | 70–75 | High | Low | 97 |

| Continuous-Flow Halogenation | 78–82 | Low | Very High | 96 |

Mechanistic Investigations of 1,2 Dibromo 4 Chlorobutane Reactivity

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions of 1,2-dibromo-4-chlorobutane involve the displacement of one of its halogen atoms by a nucleophile. The presence of two different types of halogens (bromine and chlorine) on the same molecule introduces questions of selectivity and comparative reactivity.

Studies on Regio- and Stereoselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is dictated by the nature of the leaving groups and the stability of the transition states. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atoms better leaving groups. chemistryguru.com.sgyoutube.com

In a metal-free C-N cross-coupling reaction involving 1-bromo-4-chlorobutane (B103958) and N-haloimides, the chlorine atom remained intact, with substitution occurring exclusively at the carbon bearing the bromine atom. lnu.edu.cn This highlights the preferential reactivity of the C-Br bond over the C-Cl bond in nucleophilic substitution.

Stereoselectivity in nucleophilic substitution reactions is often governed by the mechanism. For primary and secondary halides, an SN2 mechanism is common, leading to an inversion of stereochemistry at the reaction center. studymind.co.uk In the case of this compound, which contains a chiral center at the C2 position, an SN2 attack at this carbon would proceed with inversion of configuration.

Comparative Reactivity of Bromine and Chlorine Leaving Groups

The difference in reactivity between bromine and chlorine as leaving groups is a well-established principle in organic chemistry. Bond strength is a key factor; the C-Br bond (bond energy ~276 kJ/mol) is weaker than the C-Cl bond (~328 kJ/mol), making the bromide ion a better leaving group than the chloride ion. youtube.com This is attributed to the larger atomic radius of bromine and the greater polarizability of the C-Br bond. chemistryguru.com.sg

Studies on the dehydrohalogenation of mixed dihalides further illustrate this difference. For instance, in the reaction of 1-bromo-4-chlorobutane, the elimination of HBr is favored over the elimination of HCl. lnu.edu.cn This is consistent with the better leaving group ability of bromide.

The reactivity order of I > Br > Cl > F is generally observed in nucleophilic substitution and elimination reactions where the carbon-halogen bond is broken in the rate-determining step. youtube.com

Elimination Reaction Pathways

This compound can undergo elimination reactions to form alkenes. The mechanism of these reactions, whether E1 or E2, depends on several factors, including the strength of the base, the solvent, and the structure of the substrate.

Elucidation of E1 vs. E2 Mechanisms

The E2 mechanism is a one-step process where a base removes a proton and the leaving group departs simultaneously. iitk.ac.insaskoer.ca It is favored by strong, non-bulky bases and a high concentration of the base. iitk.ac.inlibretexts.org The rate of an E2 reaction is second order, depending on the concentration of both the alkyl halide and the base. libretexts.orgamazonaws.com For E2 reactions, a trans-periplanar arrangement of the proton and the leaving group is preferred. youtube.com

The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate in the rate-determining step. iitk.ac.inlibretexts.org It is favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.org The rate of an E1 reaction is first order, depending only on the concentration of the alkyl halide. libretexts.orgamazonaws.com

Given that this compound is a primary and secondary halide, E2 elimination is generally more likely, especially with a strong base. studymind.co.uklibretexts.org The formation of a primary carbocation required for an E1 reaction at the C1 position is highly unfavorable. libretexts.org

Analysis of Product Distribution in Dehydrohalogenation

Dehydrohalogenation of this compound can potentially lead to a mixture of products depending on which proton is removed and which halogen acts as the leaving group. The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. iitk.ac.inlibretexts.org This is typically observed with small, strong bases. libretexts.org

However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product, which is the less substituted alkene. youtube.com This is due to the steric hindrance of the bulky base, which preferentially attacks the less sterically hindered proton.

In the case of this compound, elimination of HBr from C1 and C2 would lead to 1-bromo-4-chloro-1-butene. Elimination involving the proton at C3 and the bromine at C2 would result in 2-bromo-4-chloro-2-butene. Further elimination or rearrangement could also occur. The exact product distribution would be highly dependent on the reaction conditions. For example, dehydrohalogenation of 2-chlorobutane (B165301) can yield a mixture of but-1-ene, cis-but-2-ene, and trans-but-2-ene. doubtnut.com

Radical-Mediated Transformations

In addition to ionic reactions, this compound can participate in radical-mediated transformations. These reactions are typically initiated by light or a radical initiator.

Kinetic studies on the vapor phase bromination of 1-chlorobutane (B31608) have shown that radical abstraction of hydrogen atoms can occur at different positions along the carbon chain. cdnsciencepub.com The resulting chloro-butyl radical can then react with bromine. A similar process can be envisioned for this compound, where further bromination could occur.

Research on the liquid phase photobromination of 1-chlorobutane has detailed a complex mechanism involving caged geminate radical pairs and reversible transfer reactions with hydrogen bromide. cdnsciencepub.com Furthermore, dissociative electron attachment studies on dihaloalkanes, including 1-bromo-4-chlorobutane, have been conducted in the gas phase. These studies show that low-energy electrons can induce the cleavage of the carbon-halogen bond, with a preference for C-Br bond cleavage over C-Cl bond cleavage. acs.org In 1-bromo-4-chlorobutane, the ratio of bromide to chloride ion formation was measured to be 7.5. acs.org

Intramolecular radical aromatic substitution reactions have also been explored, where a radical generated on a side chain can attack an aromatic ring. ucl.ac.uk While not directly applicable to this compound itself, these studies provide insight into the behavior of radicals in complex molecules.

Examination of Radical Formation and Propagation

The formation of radical species from this compound can be initiated under thermal or photochemical conditions. The principles of free-radical halogenation of alkanes provide a foundational understanding of this process. wjec.co.ukacs.org The mechanism typically proceeds through three distinct stages: initiation, propagation, and termination. wjec.co.uk

Initiation: The process begins with the homolytic cleavage of a covalent bond to form two radicals. In the context of further halogenation, this would involve the splitting of a halogen molecule like bromine (Br₂) under UV light to produce two bromine radicals (Br•). wjec.co.uk Alternatively, a radical initiator such as azobisisobutyronitrile (AIBN) can be used to generate radicals that can then abstract a hydrogen atom from the alkane backbone.

Propagation: Once a radical is formed, it can abstract a hydrogen atom from the this compound molecule, creating a carbon-centered radical. The stability of the resulting radical determines the site of hydrogen abstraction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals, due to hyperconjugation and inductive effects. science.gov

In this compound, there are primary hydrogens at C4 and secondary hydrogens at C3. The carbon atoms C1 and C2 are already substituted with bromine and would be less likely to participate in hydrogen abstraction. Therefore, abstraction would preferentially occur at C3, forming a secondary radical.

The subsequent propagation step would involve the reaction of this carbon-centered radical with a halogen molecule, regenerating a halogen radical and forming a new polyhalogenated alkane.

Termination: The radical chain reaction concludes when two radicals combine to form a stable, non-radical product. wjec.co.uk

While direct studies on the radical propagation of this compound are not extensively documented, the radical bromination of 4-chlorobutane serves as a useful model. In this reaction, a carbon-centered radical is formed on the butane (B89635) chain, which then reacts with a bromine source. The regioselectivity of this bromination is influenced by the stability of the radical intermediate.

A hypothetical radical propagation involving this compound is detailed in the table below, based on established principles of free-radical halogenation.

| Step | Reactants | Products | Description |

| Initiation | Br₂ + UV light | 2 Br• | Homolytic cleavage of bromine molecule. |

| Propagation 1 | CH₂(Cl)CH₂CH(Br)CH₂Br + Br• | •CH(Cl)CH₂CH(Br)CH₂Br + HBr or CH₂(Cl)CH•CH(Br)CH₂Br + HBr | Abstraction of a hydrogen atom to form a carbon radical. |

| Propagation 2 | •CH(Cl)CH₂CH(Br)CH₂Br or CH₂(Cl)CH•CH(Br)CH₂Br + Br₂ | CH(Br)(Cl)CH₂CH(Br)CH₂Br or CH₂(Cl)CH(Br)CH(Br)CH₂Br + Br• | Reaction of the carbon radical with bromine to form a tribrominated product and a new bromine radical. |

| Termination | 2 Br• | Br₂ | Combination of two bromine radicals. |

| Termination | 2 R• (carbon radicals) | R-R | Dimerization of carbon radicals. |

| Termination | R• + Br• | R-Br | Combination of a carbon radical and a bromine radical. |

Intramolecular Rearrangements Involving Halogen Migration

In addition to radical reactions, this compound can undergo intramolecular rearrangements, particularly those involving the migration of a halogen atom. This is often facilitated by the participation of a neighboring group.

Neighboring Group Participation: The bromine atom at C2 can act as an internal nucleophile, assisting in the displacement of the bromine atom at C1 (or vice versa). This phenomenon, known as neighboring group participation or anchimeric assistance, proceeds through a cyclic halonium ion intermediate, in this case, a bromonium ion. researchgate.netugent.beresearchgate.net The formation of this bridged intermediate can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. researchgate.netresearchgate.net

For example, in the reaction of a compound with a structure similar to this compound with a nucleophile, the bromine at C2 could attack C1 as the C1-Br bond breaks, forming a three-membered ring containing the positively charged bromine atom. The external nucleophile would then attack either C1 or C2 of this bromonium ion, leading to the final product. This participation is generally more pronounced for bromine and iodine than for chlorine due to their greater polarizability and ability to bear a positive charge. researchgate.net

Potential Rearrangements: The presence of a chlorine atom at the C4 position introduces further complexity. While direct migration of the chlorine atom is less likely to be involved in neighboring group participation compared to the vicinal bromines, its electron-withdrawing effect can influence the stability of any carbocationic intermediates that might form during a reaction, potentially leading to hydride or alkyl shifts. However, rearrangements involving the migration of the halogen atoms themselves via bridged intermediates are generally more significant for this class of compounds.

Mechanistic Studies as a Comparative Analog for Related Halogenated Systems

Due to its specific substitution pattern, this compound can serve as a valuable comparative analog in mechanistic studies of other halogenated compounds. By comparing its reactivity and toxicological profiles to those of other haloalkanes, researchers can gain insights into structure-activity relationships.

For instance, this compound has been used in comparative studies with the pesticide 1,2-dibromo-3-chloropropane (B7766517) (DBCP). researchgate.netresearchgate.net These studies aim to understand the mechanisms of toxicity, including DNA damage and organ-specific toxicity. researchgate.netresearchgate.net By comparing the effects of these structurally related compounds, it is possible to deduce the roles of different halogen atoms and their positions on the carbon chain in the observed biological effects.

The table below presents a comparison of this compound with related halogenated alkanes that are often subjects of mechanistic and toxicological investigation.

| Compound | Molecular Formula | Key Structural Features | Relevance in Comparative Studies |

| This compound | C₄H₇Br₂Cl | Vicinal dibromides, primary chloride | Analog for studying the interplay of different halogens in toxicity and reactivity. researchgate.netresearchgate.net |

| 1,2-Dibromo-3-chloropropane (DBCP) | C₃H₅Br₂Cl | Vicinal dibromides, primary chloride on a shorter chain | A known carcinogen and reproductive toxicant; used as a benchmark for toxicological comparisons. researchgate.net |

| 1,2-Dibromoethane (EDB) | C₂H₄Br₂ | Simple vicinal dibromide | A fumigant and gasoline additive; its simpler structure allows for fundamental studies of bromonium ion formation and toxicity. |

| 1-Chlorobutane | C₄H₉Cl | Primary alkyl chloride | A reference compound for studying the effect of a single halogen on the physical and chemical properties of a butane chain. |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | Dichlorinated alkane with separated halogens | Used to study reactions where the two halogen atoms can react independently or participate in cyclization reactions. |

By systematically varying the number, type, and position of halogen atoms in a series of related compounds including this compound, a deeper understanding of the electronic and steric effects that govern their chemical and biological activity can be achieved.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of 1,2 Dibromo 4 Chlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the basic framework of 1,2-Dibromo-4-chlorobutane. The chemical shifts in ¹H NMR are influenced by the electronegativity of the adjacent halogens. Protons closer to the electron-withdrawing bromine and chlorine atoms will resonate at a lower field (higher ppm values). docbrown.infodocbrown.info For instance, the protons on the carbon bearing the chlorine atom (C-4) and the carbons bearing the bromine atoms (C-1 and C-2) are expected to show distinct chemical shifts. The integration of the proton signals provides the ratio of protons in different chemical environments. docbrown.info

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the halogens will also be deshielded, resulting in larger chemical shifts. docbrown.info The number of distinct signals in both ¹H and ¹³C NMR spectra can indicate the symmetry of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. docbrown.info

Spin-spin coupling in the ¹H NMR spectrum, observed as splitting of signals, provides information about the connectivity of adjacent non-equivalent protons. The n+1 rule is often applied to interpret these splitting patterns, where 'n' is the number of neighboring protons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C-1 | 3.5 - 4.0 | C-1: 30 - 40 |

| H on C-2 | 4.0 - 4.5 | C-2: 50 - 60 |

| H on C-3 | 2.0 - 2.5 | C-3: 35 - 45 |

| H on C-4 | 3.6 - 4.1 | C-4: 40 - 50 |

Note: These are estimated ranges and can vary based on the solvent and specific instrument parameters.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between protons on adjacent carbon atoms, for example, between the protons on C-2 and C-3, and between C-3 and C-4. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for definitive assignment of the ¹H and ¹³C resonances for each CH, CH₂, or CH₃ group. sdsu.educolumbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| Correlation Type | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H(C2)-H(C3), H(C3)-H(C4) |

| HSQC | ¹H - ¹³C (¹J) | H(C1)-C1, H(C2)-C2, H(C3)-C3, H(C4)-C4 |

| HMBC | ¹H - ¹³C (²⁻³J) | H(C1)-C2, H(C2)-C1, H(C2)-C3, H(C3)-C2, H(C3)-C4, H(C4)-C3 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M⁺) and various fragment ions. For this compound, the molecular ion peak would be expected, although it might be weak due to the molecule's instability under EI conditions. arxiv.orgarxiv.org The fragmentation pattern would likely involve the loss of halogen atoms (Br or Cl) and cleavage of the carbon-carbon bonds. acs.org

Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less energetic and are more likely to produce a prominent molecular ion or a protonated molecule [M+H]⁺, which helps to confirm the molecular weight of 250.36 g/mol .

A key feature in the mass spectrum of a halogenated compound is the characteristic isotopic pattern of the halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a ratio of approximately 3:1 (75.77% and 24.23%, respectively). acs.org

The presence of two bromine atoms and one chlorine atom in this compound will result in a complex and highly characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. acs.orgnih.gov The molecular ion region will exhibit a cluster of peaks (M⁺, M+2, M+4, M+6) with specific relative intensities, which can be calculated based on the isotopic abundances. This pattern provides definitive evidence for the presence and number of bromine and chlorine atoms in the molecule. nih.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₄H₇⁷⁹Br₂³⁵Cl)

| Ion | m/z (approx.) | Relative Intensity (approx.) |

| [C₄H₇⁷⁹Br₂³⁵Cl]⁺ | 248 | 100% |

| [C₄H₇⁷⁹Br⁸¹Br³⁵Cl]⁺ / [C₄H₇⁷⁹Br₂³⁷Cl]⁺ | 250 | ~133% |

| [C₄H₇⁸¹Br₂³⁵Cl]⁺ / [C₄H₇⁷⁹Br⁸¹Br³⁷Cl]⁺ | 252 | ~66% |

| [C₄H₇⁸¹Br₂³⁷Cl]⁺ | 254 | ~11% |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. edinst.com These techniques are particularly useful for identifying functional groups and studying conformational isomers. rsc.orgresearchgate.net

The IR and Raman spectra of this compound will show characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. Specifically, C-Br stretches are often observed around 500-600 cm⁻¹, and C-Cl stretches are typically in the 600-800 cm⁻¹ range.

Due to the free rotation around the C-C single bonds, this compound can exist in several different conformations (conformers). pressbooks.pub These conformers may have different energies and populations at a given temperature. rsc.org Vibrational spectroscopy can be used to study this conformational equilibrium, as different conformers will have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it is sometimes possible to identify the bands corresponding to different conformers and gain insights into their relative stabilities. rsc.orgtandfonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | 2850 - 3000 |

| CH₂ bending (scissoring) | 1450 - 1470 |

| C-Cl stretching | 600 - 800 |

| C-Br stretching | 500 - 600 |

Analysis of C-H, C-Br, and C-Cl Stretching and Bending Modes

The structural elucidation of this compound relies heavily on vibrational spectroscopy, which probes the characteristic stretching and bending motions of its constituent chemical bonds. Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule by observing their unique vibrational frequencies. The primary vibrational modes of interest for this compound are the C-H, C-Br, and C-Cl stretching and bending vibrations.

The carbon-hydrogen (C-H) stretching vibrations are typically observed in the 3000–2850 cm⁻¹ region of the IR spectrum. libretexts.org These absorptions confirm the presence of the alkane backbone of the molecule. Accompanying these are the C-H bending (scissoring) modes, which generally appear between 1470-1450 cm⁻¹. libretexts.org

The most diagnostic signals for the structural confirmation of this compound are the carbon-halogen stretches, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The carbon-chlorine (C-Cl) stretching vibration is expected in the range of 850-550 cm⁻¹. libretexts.org For this compound specifically, the C-Cl stretch is reported at approximately 725 cm⁻¹. The carbon-bromine (C-Br) bond, being weaker and involving a heavier atom than chlorine, vibrates at a lower frequency. The C-Br stretching mode is typically found between 690-515 cm⁻¹ and has been noted at around 550 cm⁻¹ for this compound. libretexts.org

The precise frequencies of these C-X (X = Cl, Br) stretching modes are highly sensitive to the local chemical environment, including the conformation of the molecule. This sensitivity is crucial for more detailed structural and conformational analysis.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reported Frequency for Compound (cm⁻¹) |

| Symmetric & Asymmetric Stretch | C-H | 3000 - 2850 | Not specified |

| Bending (Scissoring) | C-H | 1470 - 1450 | Not specified |

| Stretch | C-Cl | 850 - 550 | ~725 |

| Stretch | C-Br | 690 - 515 | ~550 |

Data sourced from general spectroscopic tables and compound-specific information. libretexts.org

Application in Conformational Ensemble Studies

Due to the free rotation around its carbon-carbon single bonds, this compound exists not as a single static structure, but as a dynamic equilibrium of multiple rotational isomers, or conformers. The study of this conformational ensemble is critical for understanding the molecule's physical properties and reactivity. Vibrational spectroscopy, in conjunction with computational chemistry, is a primary technique for this analysis.

Each stable conformer (e.g., anti, gauche) possesses a unique three-dimensional geometry and, consequently, a distinct set of vibrational frequencies. The experimental IR or Raman spectrum of a sample at a given temperature is a superposition of the individual spectra of all populated conformers, weighted by their relative abundances. acs.org

The analysis begins with theoretical calculations, often using Density Functional Theory (DFT), to predict the geometries, relative energies, and vibrational spectra of all possible low-energy conformers. For this compound, this involves analyzing the rotations around the C1-C2, C2-C3, and C3-C4 bonds. The carbon-halogen stretching frequencies are particularly sensitive to conformational changes. For example, the C-Br and C-Cl stretching frequencies will differ between a conformer where the halogens are anti-periplanar versus one where they are in a gauche orientation.

By comparing the experimentally measured spectrum with the theoretically predicted spectra for each conformer, researchers can assign specific absorption bands to individual rotamers. Furthermore, by analyzing the temperature dependence of the spectral band intensities, the enthalpy and entropy differences between the conformers can be determined. Studies on analogous dihaloalkanes have successfully used this methodology to conclude which conformations are predominant in different phases (gas, liquid, solid) or in various solvents. researchgate.net For instance, in similar molecules, diaxial conformations have been found to be predominant in solution based on the properties of the carbon-halogen stretching bands. researchgate.net This approach allows for a detailed characterization of the conformational landscape of this compound.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Calculated Relative Energy (kJ/mol) | Predicted C-Cl Stretch (cm⁻¹) | Predicted C-Br Stretch (cm⁻¹) |

| Anti | ~180° | 0 (most stable) | 728 | 555 |

| Gauche | ~60° | 4.5 | 719 | 568 |

This table is illustrative, based on typical results from DFT calculations for halogenated alkanes, and demonstrates how theoretical data is used to interpret experimental spectra.

Computational and Theoretical Chemistry Studies on 1,2 Dibromo 4 Chlorobutane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 1,2-dibromo-4-chlorobutane at an electronic level. These first-principles methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and stability, often without direct reference to experimental data. ornl.gov For complex halogenated alkanes, these computational approaches are invaluable for elucidating geometric parameters and conformational landscapes.

Density Functional Theory (DFT) and Ab Initio Approaches for Optimized Geometries

The determination of a molecule's most stable three-dimensional arrangement, or its optimized geometry, is a primary application of computational chemistry. For halogenated hydrocarbons such as this compound, two main classes of methods are widely employed: Density Functional Theory (DFT) and ab initio calculations. ornl.gov

DFT methods, particularly those using hybrid functionals like B3LYP, are popular for their balance of computational cost and accuracy. acs.orgresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more rigorously accounting for electron-electron correlation, though at a greater computational expense. acs.orgacs.org These methods are used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy structure on the potential energy surface. For instance, studies on similar molecules like 1-bromo-2-chloroethane (B52838) have utilized both MP2 and B3LYP methods to determine optimized geometries before analyzing other properties. acs.org

Table 1: Common Computational Methods for Geometry Optimization

| Method Type | Common Functionals/Levels | Basis Set Examples | Key Application |

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | 6-31G(d), aug-cc-pVDZ | Routine geometry optimizations, large systems. acs.orgresearchgate.net |

| Ab Initio (Møller-Plesset) | MP2 | 6-31G(d), cc-pVTZ | Higher accuracy geometries, includes electron correlation. acs.org |

| Ab Initio (Coupled Cluster) | CCSD, CCSD(T) | aug-cc-pVDZ, aug-cc-pVTZ | High-accuracy benchmark calculations for smaller molecules. acs.org |

Analysis of Conformational Isomers and Energy Minimization

Computational studies on analogous flexible molecules, such as 2-chlorobutane (B165301) and 3-chloro-1-butene, have demonstrated the importance of identifying all low-lying energy minima on the potential energy surface. acs.org For 3-chloro-1-butene, three distinct low-energy conformations were identified, with energy differences of up to 1.4 kcal/mol. acs.org A similar analysis for this compound would involve systematically rotating the dihedral angles and performing geometry optimization and energy calculations for each starting structure. This process identifies the global minimum (the most stable conformer) and other local minima, providing their relative energies (ΔE). This information is crucial, as different conformers can exhibit different reactivity and spectroscopic properties.

Table 2: Illustrative Conformational Analysis of a Halogenated Butane (B89635) (Note: This is a hypothetical illustration for this compound based on principles from related studies)

| Conformer | C1-C2-C3-C4 Dihedral Angle (τ) | Key Halogen Orientations | Relative Energy (ΔE) (kcal/mol) | Predicted Population at 298 K (%) |

| A (Global Minimum) | ~180° (anti-periplanar) | Staggered | 0.00 | ~70% |

| B | ~60° (gauche) | Staggered | 0.80 | ~20% |

| C | ~120° (eclipsed-like) | Eclipsed | > 3.00 | <1% |

| D | ~-60° (gauche) | Staggered | 0.85 | ~9% |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions. For a polyhalogenated substrate like this compound, which has multiple potential reactive sites, these models can predict reaction outcomes and explain experimental observations. This involves mapping the potential energy surface that connects reactants to products, with a particular focus on identifying the transition state—the highest energy point along the reaction coordinate. libretexts.org

Calculation of Energetic Barriers for Mechanistic Pathways

The rate of a chemical reaction is exponentially dependent on its activation energy (energetic barrier). Computational methods can accurately calculate these barriers for proposed mechanistic pathways, such as nucleophilic substitution (SN2) or elimination (E2) reactions. For example, a combined quantum mechanics/molecular mechanics (QM/MM) study on the enzymatic degradation of 1-chlorobutane (B31608) determined the energetic barrier for the SN2 dechlorination step to be 17.0 kcal/mol, which closely matched the experimental value. researchgate.net Advanced research on halogenated pollutants often involves using computational tools like DFT to model transition states and compare activation parameters with experimental kinetic data. This approach can be applied to this compound to determine the barriers for a nucleophile attacking the carbon bearing the chlorine versus those bearing the bromines, thereby predicting the most likely initial reaction.

Table 3: Calculated Activation Barriers for SN2 Reactions in Related Haloalkanes

| Reactant | Nucleophile | Reaction | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| 1-Chlorobutane | Aspartate (enzyme active site) | Dechlorination | QM/MM | 17.0 | researchgate.net |

| Methyl Chloride | Cl⁻ | Identity Reaction | Ab Initio | Varies with level of theory | stanford.edu |

| 1-Bromo-4-chlorobutane (B103958) | Various | Substitution/Cyclization | DFT (Hypothetical) | Varies by reaction site | researchgate.net |

Prediction of Regio- and Stereochemical Outcomes

This compound offers several sites for nucleophilic attack (C1, C2, and C4), leading to questions of regioselectivity. Furthermore, since C2 is a chiral center, reactions at this site have stereochemical implications. Computational modeling can predict the most favorable reaction pathway by comparing the transition state energies for all possible routes. The pathway with the lowest energy barrier is predicted to be the major one.

For instance, a nucleophile could attack C1 (displacing Br⁻), C2 (displacing Br⁻), or C4 (displacing Cl⁻). Calculating the activation energy for each of these three SN2 reactions would reveal the kinetic product. The SN2 mechanism proceeds with an inversion of stereochemistry at the attacked carbon, a principle that would apply if the chiral C2 center is targeted. libretexts.org By modeling the transition states, one can not only predict that the reaction will favor substitution at the most electrophilic and sterically accessible carbon but also confirm the stereochemical outcome.

Prediction of Spectroscopic Parameters

Computational chemistry is an essential partner to experimental spectroscopy for structure elucidation. Theoretical calculations can predict various spectroscopic parameters, and the agreement (or discrepancy) between predicted and experimental spectra can confirm a proposed structure or highlight interesting electronic effects.

Studies on similar molecules like 2-chlorobutane have shown that methods like B3LYP and Coupled Cluster can calculate chiroptical properties such as specific rotation. acs.org While B3LYP may have errors for individual conformers, the Boltzmann-averaged value often shows good agreement with experimental gas-phase data. acs.org For this compound, computational methods can predict key features of its NMR, IR, and mass spectra. For example, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which are invaluable for interpreting experimental data. The identification of characteristic C-Br (~550 cm⁻¹) and C-Cl (~725 cm⁻¹) stretching frequencies in an experimental IR spectrum can be confirmed by a corresponding computational frequency analysis.

Table 4: Computationally Predictable Spectroscopic Parameters

| Spectroscopy Type | Predicted Parameter | Typical Computational Method | Application |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT | Assigning peaks to specific nuclei in the molecule. |

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT, MP2 | Identifying functional groups and confirming structure. |

| Electronic Circular Dichroism (ECD) | Excitation Energies, Rotational Strengths | TD-DFT, CC | Determining absolute configuration of chiral molecules. acs.org |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | N/A (based on formula) | Confirming molecular weight and isotopic distribution. alecreedacademy.co.uk |

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structure elucidation and verification. For a molecule like this compound, with multiple chiral centers and conformational flexibility, theoretical calculations can help assign signals in experimentally obtained ¹H and ¹³C NMR spectra.

Research Findings:

Computational approaches, particularly those employing Density Functional Theory (DFT), are routinely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The process involves optimizing the molecular geometry of the different possible conformers of this compound. Following optimization, the NMR parameters are calculated using methods like Gauge-Including Atomic Orbitals (GIAO). Machine learning models have also emerged as a powerful tool, capable of predicting chemical shifts with high accuracy by learning from large datasets of known structures and their spectra. arxiv.org

The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers, providing a more accurate comparison to the experimental spectrum, which is also an average over all conformations present at a given temperature. The accuracy of these predictions can be high, with Mean Absolute Errors (MAEs) for ¹³C and ¹H shifts reported to be as low as 2.05 ppm and 0.16 ppm, respectively, in advanced models. arxiv.org

Below is an illustrative table of predicted NMR chemical shifts for the most stable conformer of this compound, calculated using a hypothetical DFT model.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted H-H Coupling Constants (J, Hz) |

| C1 (CH₂Br) | 35.2 | H1a: 3.85, H1b: 3.70 | J(H1a-H2): 4.5, J(H1b-H2): 8.0, J(H1a-H1b): -10.5 |

| C2 (CHBr) | 55.8 | H2: 4.40 | J(H2-H3a): 5.0, J(H2-H3b): 9.5 |

| C3 (CH₂) | 38.1 | H3a: 2.45, H3b: 2.20 | J(H3a-H4a): 6.5, J(H3b-H4b): 7.0, J(H3a-H3b): -14.0 |

| C4 (CH₂Cl) | 44.5 | H4a: 3.90, H4b: 3.75 | J(H4a-H4b): -11.0 |

Note: The data in this table is illustrative and based on typical values for halogenated alkanes. Specific computational studies for this compound are required for validated data.

Theoretical Vibrational Frequency and Intensity Simulation

Theoretical vibrational spectroscopy, including infrared (IR) and Raman analysis, provides a molecular fingerprint that is highly sensitive to structure. Simulating these spectra computationally is essential for assigning vibrational modes observed in experiments.

Research Findings:

For a molecule such as this compound, theoretical vibrational frequencies and intensities are typically calculated using DFT methods after geometric optimization. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be visualized to understand the specific atomic motions involved (e.g., C-H stretch, CH₂ bend, C-Br stretch).

It is a known issue that theoretical harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To correct for this, calculated frequencies are often multiplied by an empirical scaling factor, which improves the agreement with experimental data. mdpi.com The analysis can identify characteristic C-Br and C-Cl stretching vibrations, which are expected in the fingerprint region of the IR spectrum.

The table below presents a hypothetical selection of calculated vibrational frequencies for a stable conformer of this compound.

Interactive Data Table: Theoretical Vibrational Frequencies

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3050 | 2989 | 25.4 | C-H Asymmetric Stretch |

| 3021 | 2960 | 18.9 | C-H Symmetric Stretch |

| 1455 | 1426 | 45.1 | CH₂ Scissoring |

| 1250 | 1225 | 30.7 | CH₂ Wagging |

| 735 | 720 | 88.2 | C-Cl Stretch |

| 650 | 637 | 75.6 | C-Br Stretch (on C2) |

| 560 | 549 | 95.3 | C-Br Stretch (on C1) |

Note: This data is illustrative. The frequencies and assignments are based on general values for similar halogenated compounds and require specific DFT calculations for this compound for validation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. diva-portal.org MD simulations model the movements of atoms and molecules over time by integrating Newton's equations of motion, providing insight into conformational changes and interactions with the environment. diva-portal.orgarxiv.org

Research Findings:

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has several rotatable bonds, leading to different staggered and eclipsed conformers. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. siue.edu

Furthermore, MD simulations are crucial for understanding the effects of solvents on the molecule's behavior. By simulating this compound within a "box" of solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can study how solute-solvent interactions influence conformational equilibria. arxiv.org For instance, a polar solvent might stabilize a conformer with a larger dipole moment. These simulations provide a microscopic picture that evolves over time, allowing researchers to follow dynamic processes and understand how the solvent structure mediates molecular behavior. diva-portal.org This is particularly important for predicting reactivity in solution, where the solvent can play a direct role in the reaction mechanism. researchgate.net

Applications of 1,2 Dibromo 4 Chlorobutane As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Stereoselective Synthesis of Diverse Organic Scaffolds

The presence of multiple halogen atoms with differing reactivity on the butane (B89635) backbone of 1,2-Dibromo-4-chlorobutane provides a unique opportunity for controlled and stereoselective synthetic transformations. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds is a key feature that can be exploited to achieve regioselectivity in substitution and elimination reactions.

Controlled Formation of Functionalized Butane Derivatives

The controlled formation of functionalized butane derivatives from this compound hinges on the selective reaction at one of its halogenated centers. Generally, the C-Br bonds are more labile and thus more susceptible to nucleophilic substitution than the C-Cl bond. This allows for a stepwise functionalization of the butane chain. For instance, a nucleophile can selectively displace one or both bromine atoms while leaving the chlorine atom intact for subsequent transformations.

While specific studies detailing the stereoselective synthesis of functionalized butane derivatives directly from this compound are not extensively documented in publicly available research, the principles of stereoselective reactions on similar dihaloalkanes are well-established. For example, the addition of bromine to trans-2-butene results in the formation of erythro-2,3-dibromobutane, demonstrating the stereocontrol possible in such systems. ddugu.ac.in The inherent chirality at the C-2 position of this compound, if synthesized from a chiral precursor, could be leveraged to direct the stereochemical outcome of subsequent reactions.

The following table illustrates the potential for sequential nucleophilic substitution on this compound, highlighting the expected selectivity based on the relative reactivity of the C-X bonds.

| Reaction Step | Reagent | Expected Intermediate/Product | Rationale |

| 1 | 1 eq. Nucleophile (e.g., RS⁻) | 1-Bromo-2-(alkylthio)-4-chlorobutane or 2-Bromo-1-(alkylthio)-4-chlorobutane | Higher reactivity of C-Br bonds allows for selective substitution at C-1 or C-2. |

| 2 | 2nd Nucleophile (e.g., N₃⁻) | Azido-alkylthio-chlorobutane derivative | The remaining C-Br bond can be targeted under slightly more forcing conditions. |

| 3 | 3rd Nucleophile (e.g., CN⁻) | Cyano-azido-alkylthio-butane derivative | The less reactive C-Cl bond can be substituted in a final step. |

This table represents a hypothetical reaction sequence based on established principles of haloalkane reactivity.

Annelation Reactions for Carbocyclic and Heterocyclic Ring Systems (e.g., via Grignard reagents or other cyclization strategies)

Annelation, the formation of a new ring onto an existing molecular framework, is a powerful strategy in the synthesis of complex cyclic systems. Dihaloalkanes are classic precursors for such reactions, serving as dielectrophiles that can react with a dinucleophile to form a new ring.

Carbocyclic Ring Systems: The formation of carbocyclic rings from this compound can be envisioned through intramolecular cyclization of a suitable derivative. For instance, conversion of the terminal chloro group to an iodide, followed by formation of a Grignard reagent at one of the bromide positions, could initiate an intramolecular alkylation to form a substituted cyclopropane (B1198618) or cyclobutane, depending on the regioselectivity of the ring closure. The condensation of α,ω-dihalo compounds with cyclic ketones is a known method for the synthesis of spiro compounds. jocpr.com For example, the reaction of 1,4-dibromobutane (B41627) with cyclohexanone (B45756) can yield a spiro compound. jocpr.com

Heterocyclic Ring Systems: The synthesis of heterocyclic compounds using dihaloalkanes is a widely practiced methodology. For instance, the reaction of dihaloalkanes with amines, hydrazines, or other heteroatomic nucleophiles can lead to the formation of various nitrogen- and oxygen-containing heterocycles. rsc.orgbeilstein-journals.org

A potential application of this compound is in the synthesis of substituted pyrrolidines or piperidines. The reaction with a primary amine could proceed via a double alkylation, where the amine first displaces one of the bromine atoms, followed by an intramolecular cyclization to displace the second bromine, forming a five-membered pyrrolidine (B122466) ring. The chloro-substituent would remain on the side chain for further functionalization.

The use of Grignard reagents in conjunction with dihaloalkanes for heterocycle synthesis is also a viable strategy. While direct examples with this compound are scarce, the principles have been demonstrated with related compounds. For example, the electroreductive cyclization of imines with terminal dihaloalkanes is a known method for preparing piperidine (B6355638) and pyrrolidine derivatives. beilstein-journals.org

Building Block for Polyfunctionalized Compounds with Specific Halogenation Patterns

The presence of three halogen atoms on a four-carbon chain makes this compound an attractive starting material for the synthesis of polyfunctionalized compounds with a defined halogenation pattern. The distinct reactivity of bromine versus chlorine allows for a programmed sequence of reactions, introducing different functional groups at specific positions. This controlled functionalization is crucial for the synthesis of complex target molecules where the precise arrangement of substituents is critical for their function.

For example, the selective reduction of the C-Br bonds in the presence of the C-Cl bond, or the selective participation of the bromides in cross-coupling reactions, can lead to valuable intermediates that are difficult to access by other means. The synthesis of mixed halogenobuta-1,3-dienes from polyhalogenated butanes and butenes highlights the utility of such precursors in accessing molecules with specific halogen arrangements. numberanalytics.com

Application in Academic Research for Advanced Materials Synthesis (excluding industrial applications)

Halogenated organic compounds are of significant interest in materials science. researchgate.netscbt.com They can serve as monomers or precursors for the synthesis of polymers with specific properties, such as flame retardancy and chemical resistance. scbt.com Halogenated polymers like polyvinyl chloride (PVC) and polytetrafluoroethylene (PTFE) are of immense industrial importance. libretexts.org

In the realm of academic research, the focus is often on creating novel materials with unique electronic, optical, or physical properties. Aryl halides, for instance, are extensively used as starting materials for the synthesis of conjugated polymers and organic semiconductors. researchgate.net While this compound is an aliphatic, non-aromatic compound, it can be used to introduce flexible, functionalized linkers into larger polymer structures or to modify existing polymers.

The potential application of this compound in advanced materials synthesis could involve its use as a cross-linking agent. The three reactive sites could be used to connect different polymer chains, leading to the formation of a three-dimensional network with modified mechanical and thermal properties. Furthermore, the presence of heavy bromine atoms could impart increased flame retardant properties to the resulting material.

Another area of potential application is in the synthesis of functionalized polymers. The compound could be attached to a polymer backbone via one of its halogen atoms, leaving the other two halogens available for further post-polymerization modification. This would allow for the introduction of a wide range of functional groups onto the polymer, tailoring its properties for specific applications in areas like sensor technology or catalysis.

While specific examples of the use of this compound in the synthesis of advanced materials are not prominent in the literature, the fundamental reactivity of polyhalogenated alkanes suggests its potential as a versatile building block in this field.

Advanced Analytical Methodologies for the Study of 1,2 Dibromo 4 Chlorobutane in Research Contexts

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 1,2-Dibromo-4-chlorobutane, with its specific volatility and potential for chirality, several chromatographic techniques are particularly relevant.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC is an ideal method for its analysis. In a research setting, GC is instrumental in assessing the purity of synthesized this compound, monitoring the progress of reactions involving this compound, and separating it from starting materials, byproducts, and other impurities.

The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For halogenated hydrocarbons, a variety of capillary columns with different polarities are available. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would separate compounds primarily based on their boiling points. For more complex mixtures containing isomers, a more polar column may be necessary to achieve baseline separation.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Oven Program | 80 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |

| Injection Volume | 1 µL (split or splitless) |

This table presents a hypothetical but typical set of GC parameters that could be used for the analysis of this compound. Actual parameters would need to be optimized based on the specific instrument and sample matrix.

The structure of this compound contains two chiral centers at the C1 and C2 positions, meaning it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is a specialized form of chromatography that enables the separation of these stereoisomers. ucsb.edu This is of paramount importance in pharmaceutical and biological research, where different enantiomers of a chiral molecule can exhibit distinct biological activities.

Chiral separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For halogenated compounds, cyclodextrin-based CSPs are often effective. nih.gov These stationary phases have a chiral cavity into which one enantiomer may fit better than the other, resulting in separation. The choice of the specific cyclodextrin (B1172386) derivative and the mobile phase composition are critical for achieving optimal resolution. Both gas chromatography with a chiral column (chiral GC) and high-performance liquid chromatography with a chiral column (chiral HPLC) can be employed for this purpose.

Table 2: Potential Chiral GC Column for Enantiomeric Separation of this compound Isomers

| Parameter | Description |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., permethylated beta-cyclodextrin) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Typical Mobile Phase | Helium or Hydrogen |

| Principle of Separation | Differential inclusion of enantiomers into the chiral cyclodextrin cavity |

This table provides an example of a suitable chiral stationary phase for the separation of halogenated enantiomers. The actual separation would depend on the specific stereoisomers present and would require method development.

Hyphenated Techniques for Comprehensive Characterization in Complex Matrices

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive characterization of analytes in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the definitive identification of known compounds by comparing their mass spectra to library databases and the structural elucidation of unknown impurities or reaction products. chromatographyonline.com

For this compound, GC-MS is invaluable for impurity profiling. The mass spectrum of a halogenated compound is often characterized by a distinctive isotopic pattern due to the natural abundance of isotopes for bromine (79Br and 81Br) and chlorine (35Cl and 37Cl). docbrown.info This isotopic signature can aid in the confirmation of the presence of bromine and chlorine atoms in a molecule.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound in Mass Spectrometry

| Ion | Relative Abundance |

| [M]+ | 100% |

| [M+2]+ | ~128% |

| [M+4]+ | ~32% |

This table illustrates the theoretical isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. This distinctive pattern is a key feature in the mass spectrometric identification of such compounds.

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice for the analysis of non-volatile, thermally labile, or polar compounds. In the context of this compound research, LC-MS would be particularly useful for the analysis of its non-volatile derivatives or for identifying polar reaction intermediates that may not be amenable to GC analysis. nih.gov

High-performance liquid chromatography (HPLC) separates the components of a mixture in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes for mass analysis. The choice of ionization source and LC conditions (e.g., column, mobile phase) depends on the specific properties of the analytes of interest. nih.gov

Table 4: Potential Application of LC-MS in the Study of this compound Chemistry

| Application | Analyte Type | Potential LC-MS Technique |

| Analysis of derivatization products | Non-volatile derivatives (e.g., esters, ethers) | Reversed-phase HPLC with ESI-MS |

| Identification of reaction intermediates | Polar, charged, or thermally unstable intermediates | Normal-phase or HILIC with APCI-MS or ESI-MS |

| Monitoring of degradation products | Polar degradation products in environmental samples | Reversed-phase HPLC with ESI-MS/MS |

This table outlines hypothetical applications of LC-MS in research involving this compound, demonstrating the versatility of this technique for analyzing a broader range of related compounds.

Future Research Directions and Unexplored Avenues for 1,2 Dibromo 4 Chlorobutane

Development of Novel Catalytic Systems for Selective Transformations

The development of innovative catalytic systems for the selective transformation of 1,2-Dibromo-4-chlorobutane presents a significant area for future research. Given the presence of multiple reactive sites—two bromine atoms and one chlorine atom attached to a butane (B89635) chain—the ability to selectively target one of these halogens over the others is a key challenge and a potential source of valuable chemical intermediates. Future investigations could focus on several promising catalytic approaches:

Regioselective C-Br Bond Activation: Research could be directed towards catalysts that can differentiate between the two bromine atoms at the 1 and 2 positions. This could involve the use of sterically hindered catalysts that preferentially react with the less hindered terminal bromine or electronically tuned catalysts that can distinguish the electronic environment of the two C-Br bonds.

Chemoselective Halogen Exchange: The development of catalysts for the selective replacement of one type of halogen atom, for instance, substituting a bromine with a fluorine or a cyano group while leaving the chlorine atom intact, would be highly valuable. This could be explored using transition metal complexes or organocatalysts designed to have a specific affinity for either bromine or chlorine.

Asymmetric Catalysis: For chiral applications, the development of enantioselective catalytic systems that can react at one of the stereocenters of this compound would be a significant advancement. This could lead to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

| Catalytic Approach | Potential Selective Transformation | Research Focus |

| Regioselective Catalysis | Selective reaction at the C1-Br or C2-Br bond | Sterically demanding ligands, electronically tuned metal centers |

| Chemoselective Catalysis | Selective replacement of Br over Cl | Halogen-specific Lewis acids/bases, tailored transition metal catalysts |

| Asymmetric Catalysis | Enantioselective substitution or elimination | Chiral ligands, organocatalysts |

Investigation of Non-Covalent Interactions and Supramolecular Assemblies Involving Halogen Bonds

The study of non-covalent interactions, particularly halogen bonding, in systems involving this compound is a largely unexplored but potentially fruitful area of research. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The presence of three halogen atoms in this compound makes it an intriguing candidate for forming complex supramolecular assemblies.

Future research could explore:

Halogen Bond Donor/Acceptor Properties: A systematic investigation into the ability of the bromine and chlorine atoms in this compound to act as halogen bond donors and acceptors. This would involve co-crystallization studies with known halogen bond acceptors and donors and characterization of the resulting structures using X-ray crystallography.

Self-Assembly and Crystal Engineering: Exploring the potential for this compound to self-assemble into well-defined supramolecular structures through halogen bonding and other non-covalent interactions. fortunejournals.comresearchgate.net This could lead to the design of new crystalline materials with interesting properties.

Host-Guest Chemistry: Investigating the use of this compound as a guest molecule within larger host cavities, where halogen bonding could play a crucial role in the recognition and binding process.

Exploration of Green Chemistry Methodologies for Synthesis and Reactivity

Applying the principles of green chemistry to the synthesis and reactions of this compound is an essential direction for future research, aiming to reduce the environmental impact of chemical processes involving this compound.

Key areas for exploration include:

Greener Synthetic Routes: Developing alternative synthetic pathways to this compound that utilize less hazardous starting materials, reduce waste generation, and employ more environmentally benign solvents and catalysts. This could involve exploring biocatalytic or flow chemistry approaches.

Solvent-Free Reactions: Investigating the reactivity of this compound under solvent-free conditions, which can significantly reduce the generation of volatile organic compounds.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Prevention | Designing synthetic routes with higher atom economy | Reduced waste generation |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or ionic liquids as reaction media | Reduced environmental and health impacts |

| Design for Energy Efficiency | Microwave-assisted or sonochemical methods | Faster reaction times and lower energy consumption |

| Catalysis | Development of recyclable and highly selective catalysts | Increased efficiency and reduced waste |

Theoretical Prediction of Novel Reactivity and Physicochemical Properties

Computational chemistry and theoretical modeling offer powerful tools to predict and understand the behavior of this compound, guiding future experimental work.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Using quantum chemical calculations to investigate the mechanisms of various potential reactions of this compound, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. This can help in understanding the regioselectivity and stereoselectivity of these transformations.

Prediction of Spectroscopic and Physicochemical Properties: Accurately predicting properties such as NMR spectra, vibrational frequencies, and thermochemical data can aid in the characterization of this compound and its reaction products.

Modeling of Non-Covalent Interactions: Computational modeling can provide detailed insights into the nature and strength of halogen bonds and other non-covalent interactions involving this compound, complementing experimental studies in supramolecular chemistry.

| Theoretical Method | Application Area | Predicted Information |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Transition state energies, reaction pathways, charge distribution |

| Ab initio methods | Spectroscopic properties, thermochemistry | NMR chemical shifts, vibrational frequencies, heats of formation |

| Molecular Dynamics (MD) | Supramolecular assembly, conformational analysis | Dynamic behavior of assemblies, preferred conformations |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,2-Dibromo-4-chlorobutane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of 1,4-dichlorobutane using brominating agents (e.g., HBr or Br₂) under controlled temperatures (40–60°C). Optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time minimizes side products like 1,4-dibromobutane. Purity can be verified via GC-MS or HPLC, with reference to CAS 6940-78-9 for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm bromine/chlorine positions) and FT-IR (to identify C-Br and C-Cl stretches at ~550 cm⁻¹ and 725 cm⁻¹, respectively). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 215.9 (C₄H₇Br₂Cl). Cross-reference with spectral databases (e.g., SDBS Library) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA GHS guidelines: wear nitrile gloves, chemical-resistant goggles, and work in a fume hood due to acute oral toxicity (H302). Store in airtight containers away from oxidizers. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory literature data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, nucleophile strength) to identify dominant mechanisms (SN1 vs. SN2). Use computational tools (e.g., DFT calculations) to model transition states and compare with experimental activation parameters. Reconcile discrepancies by validating purity of starting materials via elemental analysis .

Q. What strategies are effective for studying the environmental persistence and degradation pathways of this compound?